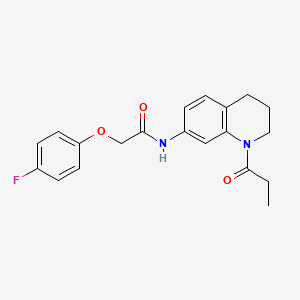
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (DMPTQ) is a small molecule that has been studied for its potential therapeutic applications. It has been investigated for its ability to modulate protein-protein interactions, inhibit enzymes, and act as a prodrug for certain drugs. DMPTQ has been studied in both preclinical and clinical trials, and has been found to have unique properties that make it attractive for use in drug development.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential therapeutic applications in a variety of diseases. It has been investigated for its ability to modulate protein-protein interactions, inhibit enzymes, and act as a prodrug for certain drugs. It has been used to study the pharmacology of several drugs, including antiretrovirals, anti-inflammatory agents, and anti-cancer agents. Additionally, this compound has been studied for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been found to interact with several proteins, including enzymes, receptors, and transporters. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to bind to several receptors, including the 5-HT2A serotonin receptor and the dopamine D2 receptor. Additionally, it has been found to interact with various transporters, including the P-glycoprotein (P-gp) transporter.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In preclinical studies, it has been found to modulate the activity of several enzymes, receptors, and transporters. It has also been found to reduce inflammation and oxidative stress, and to have anti-cancer and anti-bacterial properties. Additionally, it has been found to improve cognitive function and to have antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments include its low cost, its availability, and its ability to modulate several biochemical targets. Additionally, it is easy to synthesize and handle, and can be used in a variety of experiments. The main limitation of using this compound in laboratory experiments is that it is not approved for clinical use, and thus its safety and efficacy have not been fully established.
Zukünftige Richtungen
For the study of 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide include further investigation of its pharmacological properties, its mechanism of action, and its potential therapeutic applications. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials. Additionally, further research is needed to investigate its potential use in combination therapies and its potential to treat other diseases. Finally, further research is needed to investigate its potential to be used as a prodrug for other drugs.
Synthesemethoden
3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized via the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride and dimethylbenzamide in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane at room temperature. The resulting product is a white solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-9-10-18(13-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDEODOUBGLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)









